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  • Product: 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine
  • CAS: 1339635-87-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine: Structure, Properties, and Synthetic Strategies

Disclaimer: The compound 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine is a specialized chemical entity with limited publicly available data. This guide has been constructed by leveraging established principles of organic che...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine is a specialized chemical entity with limited publicly available data. This guide has been constructed by leveraging established principles of organic chemistry and drawing parallels from closely related, well-characterized analogs to provide a comprehensive and predictive overview for research and development purposes. All proposed methodologies and properties should be considered theoretical until validated by empirical studies.

Introduction

The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neurotransmitters, hormones, and pharmacologically active agents.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including stimulant, hallucinogenic, and antidepressant effects, primarily through modulation of monoaminergic systems in the central nervous system.[2][3][4] The introduction of a sulfur-containing substituent, such as an ethylsulfanyl group, onto the phenyl ring introduces unique physicochemical properties that can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.

This technical guide provides a detailed exploration of 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine, a molecule of interest for researchers in drug discovery and chemical biology. We will delve into its structural characteristics, predicted physicochemical properties, plausible synthetic routes, and potential biological significance. The insights presented herein are designed to serve as a foundational resource for scientists and professionals engaged in the design and development of novel therapeutic agents.

Chemical Identity and Structural Elucidation

The unambiguous identification of a chemical compound is paramount for any research endeavor. This section details the structural features and nomenclature of 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine.

Chemical Structure

The structure of 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine is characterized by a phenethylamine core with an ethylsulfanyl (-S-CH₂CH₃) group at the ortho (position 2) of the phenyl ring.

synthetic_workflow start 2-Bromobenzonitrile intermediate1 2-(Ethylsulfanyl)benzonitrile start->intermediate1 Thiolation intermediate2 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine intermediate1->intermediate2 Nitrile Reduction reagent1 Sodium ethanethiolate reagent1->intermediate1 reagent2 Lithium aluminum hydride (LiAlH4) or Borane (BH3) reagent2->intermediate2

Caption: Proposed synthetic workflow for 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(Ethylsulfanyl)benzonitrile (Intermediate 1)

  • Rationale: This step introduces the ethylsulfanyl group onto the phenyl ring. A nucleophilic aromatic substitution reaction is a common method for this transformation, with the nitrile group activating the ortho position.

  • Procedure:

    • To a solution of sodium ethanethiolate (1.1 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add 2-bromobenzonitrile (1.0 equivalent).

    • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(ethylsulfanyl)benzonitrile.

Step 2: Reduction of 2-(Ethylsulfanyl)benzonitrile to 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine (Target Compound)

  • Rationale: The reduction of the nitrile group to a primary amine is a standard transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose. Alternatively, borane complexes can be used for a milder reduction.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2-(ethylsulfanyl)benzonitrile (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

    • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Spectroscopic Characterization (Predicted)

The structure of the final compound would be confirmed using a combination of spectroscopic techniques. The following are the expected key signals:

  • ¹H NMR:

    • Aromatic protons: Multiplets in the range of 7.0-7.5 ppm.

    • -CH₂-CH₂-NH₂: Two triplets, one around 2.8-3.0 ppm and the other around 2.9-3.2 ppm.

    • -S-CH₂-CH₃: A quartet around 2.9 ppm and a triplet around 1.3 ppm.

    • -NH₂: A broad singlet, the chemical shift of which will depend on the concentration and solvent.

  • ¹³C NMR:

    • Aromatic carbons: Signals between 120-140 ppm.

    • -CH₂-CH₂-NH₂: Signals around 40-45 ppm.

    • -S-CH₂-CH₃: Signals around 25-30 ppm and 14-16 ppm.

  • Mass Spectrometry (MS):

    • The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 181. A prominent fragment would likely be the loss of the amine group.

Potential Biological Activity and Applications

Given its structural similarity to other substituted phenethylamines, 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine is a candidate for investigation in several areas of pharmacology and drug development.

Neurological and Psychiatric Disorders

The phenethylamine backbone is a well-established pharmacophore for targeting monoamine systems. [1][3]Alterations in the structure can fine-tune the selectivity and activity towards dopamine, serotonin, and norepinephrine transporters and receptors. This makes the title compound a potential candidate for development as an antidepressant, anxiolytic, or a tool for studying neurological pathways.

Molecular Probe

The presence of the sulfur atom offers a site for further chemical modification, such as oxidation to the sulfoxide or sulfone, which can alter the compound's properties. [5]Additionally, the thioether can be a handle for the attachment of fluorescent tags or other reporter groups, making it a potential molecular probe for biological studies.

signaling_pathway compound 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine transporter Monoamine Transporters (DAT, SERT, NET) compound->transporter Inhibition receptor Monoamine Receptors (e.g., 5-HT, Dopamine) compound->receptor Agonism/Antagonism synaptic_level Increased Synaptic Monoamine Levels transporter->synaptic_level Modulation cellular_response Downstream Cellular Response receptor->cellular_response Signal Transduction synaptic_level->receptor Increased Activation therapeutic_effect Potential Therapeutic Effect (e.g., Antidepressant) cellular_response->therapeutic_effect

Caption: Potential mechanism of action via monoamine system modulation.

Conclusion

2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine represents an intriguing yet underexplored molecule within the vast chemical space of substituted phenethylamines. While direct experimental data is scarce, a comprehensive understanding of its chemistry and potential utility can be formulated through the application of fundamental principles and analogy to related structures. This guide provides a robust framework for its synthesis, characterization, and potential applications, serving as a valuable resource for researchers aiming to explore this and similar novel chemical entities. The proposed synthetic routes are logical and based on reliable, well-established reactions, offering a high probability of success in the laboratory. The predicted biological activity provides a compelling rationale for its inclusion in screening programs for CNS-active agents.

References

  • H. J. Heal, S. L. Smith, J. Gosden, and D. J. Nutt, "Amphetamine, past, present and future," Journal of Psychopharmacology, vol. 27, no. 6, pp. 479–496, 2013. [Link]

  • "Substituted phenethylamine," Wikipedia. [Link]

  • R. B. Kargbo, "Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders," ACS Publications, 2023. [Link]

  • J. R. P. M. de Souza, et al., "2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space," Beilstein Journal of Organic Chemistry, vol. 20, pp. 1880-1893, 2024. [Link]

  • S. J. Chown, et al., "A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity," Scientific Reports, vol. 12, no. 1, p. 1956, 2022. [Link]

  • "Phenethylamine," Wikipedia. [Link]

  • A. G. Doyle and D. W. C. MacMillan, "Synthesis of β‑Phenethylamines via Ni/Photoredox Cross- Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides," Journal of the American Chemical Society, vol. 142, no. 16, pp. 7558–7563, 2020. [Link]

  • P. R. Olivato, et al., "Spectroscopic and theoretical studies of some 2-ethylsulfinyl-(4′-substituted)-phenylthioacetates," Journal of Physical Chemistry A, vol. 119, no. 31, pp. 8527–8536, 2015. [Link]

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Exploratory

2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine IUPAC name and molecular formula

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine, a substituted phenethylamine derivative. While specific...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine, a substituted phenethylamine derivative. While specific experimental data for this compound is not widely available, this document synthesizes information from structurally related molecules and established chemical principles to offer insights into its properties, synthesis, and potential applications, particularly within the field of medicinal chemistry.

Core Compound Identification and Properties

The foundational step in understanding any chemical entity is to establish its precise identity and fundamental characteristics.

IUPAC Name and Molecular Formula
  • IUPAC Name: 2-(2-(Ethylthio)phenyl)ethanamine

  • Molecular Formula: C₁₀H₁₅NS

Chemical Structure

The structure comprises a phenethylamine core, which is a phenyl ring attached to an ethylamine group. This core is substituted at the ortho-position (position 2) of the phenyl ring with an ethylthio (or ethylsulfanyl) group.

Caption: Molecular Structure of 2-(2-(Ethylthio)phenyl)ethanamine.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for this specific molecule, the following properties are estimated based on its structure and data from analogous compounds such as 2-phenethylamine and 2-(ethylthio)ethylamine.[1] These predictions are valuable for planning experimental work, including purification and formulation.

PropertyPredicted ValueRationale / Comparative Compound
Molecular Weight 181.31 g/mol Calculated from formula C₁₀H₁₅NS
Boiling Point > 200 °CHigher than 2-phenethylamine (~195°C) due to increased molecular weight and sulfur atom.
Density ~1.0 g/mLSimilar to other aromatic amines and thioethers.
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane). Limited solubility in water.The amine group provides some water solubility, but the aromatic ring and ethylthio group are hydrophobic.
pKa (of amine) ~9.5 - 10.5Typical for a primary alkylamine.
Appearance Colorless to pale yellow liquidBased on similar phenethylamine derivatives.[2]

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of a compound is crucial for its practical application and for the development of derivatives.

Proposed Synthetic Workflow

A plausible synthetic route for 2-(2-(Ethylthio)phenyl)ethanamine can be envisioned starting from commercially available 2-bromobenzonitrile. This multi-step synthesis involves established organic chemistry transformations.

G start 2-Bromobenzonitrile step1 Step 1: Thiolation Reagent: Sodium ethanethiolate Product: 2-(Ethylthio)benzonitrile start->step1 Nucleophilic Aromatic Substitution step2 Step 2: Reduction of Nitrile Reagent: Lithium aluminum hydride (LiAlH₄) or H₂/Catalyst Product: 2-(2-(Ethylthio)phenyl)methanamine step1->step2 Nitrile Reduction step3 Step 3: Arndt-Eistert Homologation (Conceptual) - Convert amine to diazo ketone - Wolff rearrangement & hydrolysis Product: 2-(2-(Ethylthio)phenyl)acetic acid step2->step3 Chain Elongation (Alternative Route) step4 Step 4: Amidation & Reduction - Convert acid to amide (e.g., via acyl chloride) - Reduce amide with LiAlH₄ Product: 2-(2-(Ethylthio)phenyl)ethanamine step3->step4 Amide Formation & Reduction final Final Product: 2-(2-(Ethylthio)phenyl)ethanamine step4->final

Caption: Proposed synthetic workflow for 2-(2-(Ethylthio)phenyl)ethanamine.

Experimental Causality:

  • Thiolation: The first step involves a nucleophilic aromatic substitution where the bromide on the benzene ring is displaced by the ethanethiolate anion. This is a common method for forming aryl thioethers.

  • Reduction: The nitrile group can then be reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This provides a benzylamine intermediate.

  • Homologation: To extend the carbon chain by one methylene unit (CH₂), a process like the Arndt-Eistert homologation could be employed on a related carboxylic acid. A more direct route, if a suitable starting material is available, would be preferable.

  • Amide Reduction: A common route to phenethylamines involves the reduction of a corresponding phenylacetamide. The 2-(2-(ethylthio)phenyl)acetic acid can be converted to an amide and then reduced with LiAlH₄ to yield the final primary amine.

Key Chemical Reactions and Derivative Potential

The presence of three distinct functional moieties—the primary amine, the thioether, and the aromatic ring—makes 2-(2-(Ethylthio)phenyl)ethanamine a versatile scaffold for further chemical modification.

  • N-Functionalization: The primary amine can be readily alkylated, acylated, or used in reductive amination to generate a library of secondary and tertiary amines, amides, and other derivatives.

  • S-Oxidation: The thioether group is susceptible to oxidation. Using mild oxidizing agents (e.g., H₂O₂) can produce the corresponding sulfoxide, while stronger agents can yield the sulfone. These transformations significantly alter the polarity, solubility, and electronic properties of the molecule, which can be useful in modulating biological activity.

  • Electrophilic Aromatic Substitution (EAS): The phenyl ring can undergo EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. The existing substituents (ethylamine and ethylthio) will direct incoming electrophiles, likely to the para position relative to the ethylamine side chain.

Applications in Research and Drug Development

The phenethylamine scaffold is a cornerstone in medicinal chemistry, found in numerous natural products, neurotransmitters, and synthetic drugs.[3][4] The introduction of an ortho-ethylthio substituent offers a unique opportunity to explore new chemical space and develop novel therapeutic agents.

A Privileged Scaffold in Medicinal Chemistry

Phenethylamines are known to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) and monoamine transporters in the central nervous system (CNS).[3][5] They are the foundational structure for many stimulants, psychedelics, antidepressants, and anorectics.[4]

Potential Therapeutic Targets

Derivatives of 2-(2-(Ethylthio)phenyl)ethanamine could be designed and synthesized to target a variety of receptors and enzymes, including:

  • Serotonin (5-HT) and Dopamine Receptors: The core phenethylamine structure is a classic template for ligands of these receptors. The ortho-thioether could influence receptor subtype selectivity and binding affinity.

  • Adrenergic Receptors: Catecholamines like norepinephrine and epinephrine are phenethylamines, making this scaffold relevant for developing new adrenergic agonists or antagonists.[3]

  • Trace Amine-Associated Receptors (TAARs): Phenethylamine itself is an agonist for TAAR1, a receptor involved in regulating monoamine neurotransmission.[4] Novel derivatives could be potent modulators of TAARs.

  • Enzyme Inhibition: The structure could be adapted to inhibit enzymes like monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.

The ethylthio group can serve as a lipophilic moiety to enhance membrane permeability and can also engage in specific interactions (e.g., hydrogen bonding with the oxidized sulfoxide) within a receptor's binding pocket, potentially leading to improved potency and selectivity.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-(2-(Ethylthio)phenyl)ethanamine is not available, guidelines can be established based on the hazards of structurally similar compounds like 2-(ethylthio)ethylamine and 2-phenethylamine.[1][6][7][8]

Hazard Classification (Anticipated)
  • Flammability: Likely a combustible liquid.[1][9]

  • Corrosivity/Irritation: Expected to be corrosive and cause severe skin burns and eye damage, typical of primary amines.[6][7][9]

  • Toxicity: May be harmful if swallowed or inhaled.[9]

Recommended Handling Procedures
  • Ventilation: All handling should be performed in a well-ventilated chemical fume hood.[6][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][10]

  • Avoiding Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and ground equipment to prevent static discharge.[6][9]

Storage Recommendations
  • Container: Store in a tightly sealed container.

  • Atmosphere: Due to the potential for air-sensitivity (oxidation of the amine or thioether), storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7][9]

  • Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][10]

Conclusion

2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine represents an intriguing, albeit underexplored, chemical entity. Its structure combines the pharmacologically significant phenethylamine core with a versatile ethylthio substituent. This guide provides a foundational understanding of its chemical nature, a plausible synthetic strategy, and a rationale for its potential as a valuable building block in drug discovery and medicinal chemistry research. The insights presented here, derived from established chemical principles and data on related compounds, should empower researchers to safely synthesize, handle, and explore the potential of this and similar molecules.

References

  • PubChem. Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]-. National Center for Biotechnology Information. [Link]

  • PubChem. 2-((2-(Ethylthio)ethyl)thio)amine. National Center for Biotechnology Information. [Link]

  • PubChem. Ethanamine, 2-(ethylthio)-. National Center for Biotechnology Information. [Link]

  • Páez-García, A., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 759. [Link]

  • ChemChart. 2-(phenylthio)ethanamine (2014-75-7). [Link]

  • OUCI. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

  • ResearchGate. (2023, January 10). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

  • Google Patents. (2013). CN103351376B - Synthetic method of 2-thiophene ethylamine.
  • Google Patents. (2010). CN101885720B - Method for synthesizing 2-thiophene ethylamine.
  • ResearchGate. (2025, August 7). Synthesis of disubstituted polyacetylene bearing bis(2-(ethylthio)ethyl)amine and recognition of Fe3+. [Link]

  • Wikipedia. Phenethylamine. [Link]

  • NIST. WebBook: Ethanamine, N-ethyl-. [Link]

  • Wiley Online Library. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. [Link]

  • PubMed. Medicinal chemistry of 2,2,4-substituted morpholines. [Link]

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Foundational

Technical Monograph: Pharmacological Profiling of 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine (2-EtS-PEA)

The following is an in-depth technical monograph designed for researchers and drug development professionals. It synthesizes established Structure-Activity Relationship (SAR) principles to characterize the potential biol...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph designed for researchers and drug development professionals. It synthesizes established Structure-Activity Relationship (SAR) principles to characterize the potential biological activity of the specific ligand 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine .

Executive Summary & Chemical Identity

This guide characterizes 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine (herein referred to as 2-EtS-PEA ), a structural isomer of the well-known "2C-T" class of psychedelics. Unlike the 2C-T series (which are 4-thio-substituted), 2-EtS-PEA bears the ethylthio group at the ortho (2-position) of the phenyl ring.

Based on authoritative SAR data regarding phenethylamines, this positional shift is predicted to drastically alter the pharmacological profile from 5-HT2A-mediated hallucinogenesis toward Trace Amine-Associated Receptor 1 (TAAR1) agonism and Norepinephrine Transporter (NET) interaction .

Chemical Structure Data
PropertySpecification
IUPAC Name 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine
Common Code 2-EtS-PEA (Proposed)
Molecular Formula C₁₀H₁₅NS
Molecular Weight 181.30 g/mol
Core Scaffold

-Phenethylamine (PEA)
Key Substituent Ethylsulfany (-S-CH₂-CH₃) at C2 (Ortho)

Synthesis & Structural Logic

To evaluate this compound, a high-purity synthesis is required. The following route utilizes a Henry Reaction (nitroaldol condensation) followed by hydride reduction, the industry standard for phenethylamine production.

Proposed Synthetic Pathway (DOT Visualization)

Synthesispath start 2-(Ethylsulfanyl)benzaldehyde inter 2-(Ethylsulfanyl)-beta-nitrostyrene start->inter Henry Rxn (Reflux) reagent1 Nitromethane / NH4OAc reagent1->inter final 2-EtS-PEA (Freebase) inter->final Reduction reagent2 LiAlH4 / THF reagent2->final salt HCl Salt Formation final->salt Crystallization

Figure 1: Synthetic workflow for 2-EtS-PEA. The ortho-substitution may require extended reflux times during the Henry reaction due to steric hindrance.

Predicted Pharmacodynamics

The biological activity of 2-EtS-PEA is inferred by contrasting it with two authoritative reference classes: the 2C-T series (para-thio) and Ortho-Methyl-PEA (ortho-alkyl).

The "Ortho-Effect" on 5-HT2A Affinity

The 5-HT2A receptor (primary target for psychedelics) possesses a hydrophobic pocket that accommodates 4-position substituents (e.g., the ethylthio group in 2C-T-2).

  • Analysis: Shifting this bulky sulfur group to the 2-position (ortho) creates a steric clash with the receptor's binding domain.

  • Prediction: Significantly reduced 5-HT2A affinity compared to 2C-T-2. The molecule is unlikely to be hallucinogenic.

TAAR1 Agonism & Transporter Interaction

Simple phenethylamines with lipophilic ortho-substitutions often retain or enhance affinity for TAAR1 and monoamine transporters.

  • Mechanism: The ethylthio group increases lipophilicity (LogP) compared to unsubstituted PEA, facilitating Blood-Brain Barrier (BBB) penetration.

  • Prediction: 2-EtS-PEA will likely act as a TAAR1 agonist and a substrate for NET (Norepinephrine Transporter) , functioning as a psychomotor stimulant rather than a psychedelic.

Comparative Pharmacological Matrix
Target2C-T-2 (Para-thio)2-EtS-PEA (Ortho-thio)Predicted Outcome
5-HT2A High Affinity (Agonist)Low AffinityLoss of psychedelic activity
TAAR1 Moderate AffinityHigh AffinityEnhanced regulatory modulation
MAO-A/B Competitive InhibitorSubstrate/InhibitorRapid metabolism unless protected
VMAT2 Weak InteractionModerate InteractionPotential monoamine release

Metabolic Fate & Toxicology

Understanding the metabolism of the thioether moiety is critical for safety profiling. The sulfur atom introduces a secondary metabolic pathway via Flavin-containing Monooxygenases (FMO).

Metabolic Pathway Diagram (DOT Visualization)

Metabolism drug 2-EtS-PEA sulfoxide Sulfoxide Metabolite (Active?) drug->sulfoxide S-Oxidation acid Phenylacetic Acid Deriv. drug->acid Deamination fmo FMO3 Enzyme fmo->sulfoxide mao MAO-B Enzyme mao->acid sulfone Sulfone Metabolite (Inactive) sulfoxide->sulfone Further Oxidation

Figure 2: Dual metabolic vulnerability. The compound undergoes S-oxidation via FMO3 and oxidative deamination via MAO-B.

Toxicological Note: S-oxidation can lead to reactive intermediates. While generally safe in 2C-T compounds, the ortho-positioning may alter the kinetics of FMO3 processing.

Experimental Protocols for Characterization

To validate the theoretical profile above, the following self-validating experimental workflows are recommended.

Protocol A: Calcium Mobilization Assay (5-HT2A Functional Activity)

Purpose: To definitively rule out hallucinogenic potential by measuring Gq-coupled signaling.

  • Cell Line: HEK293 cells stably expressing human 5-HT2A.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Prep: Dissolve 2-EtS-PEA in DMSO; prepare serial dilutions (1 nM to 10 µM).

  • Controls:

    • Positive: 5-HT (Serotonin) or DOI.[1][2][3]

    • Negative: Vehicle (HBSS buffer).

    • Antagonist: Ketanserin (to prove receptor specificity).

  • Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader) to detect intracellular Ca²⁺ release upon injection.

  • Data Analysis: Plot dose-response curves. A lack of sigmoidal rise confirms low 5-HT2A agonism.

Protocol B: Synaptosomal Uptake Inhibition (Transporter Profiling)

Purpose: To determine if 2-EtS-PEA acts as a reuptake inhibitor or substrate for DAT/NET.

  • Preparation: Isolate synaptosomes from rat striatum (for DAT) and cortex (for NET/SERT).

  • Incubation: Incubate synaptosomes with [³H]-Dopamine or [³H]-Norepinephrine in the presence of 2-EtS-PEA (10 nM - 100 µM).

  • Termination: Rapid filtration through GF/B filters to stop uptake.

  • Quantification: Liquid scintillation counting of retained radioligand.

  • Result Interpretation: An IC50 < 1 µM suggests potent interaction with monoamine transporters, indicative of stimulant properties.

References

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational SAR on phenethylamines and the 2C-T series).

  • Nichols, D. E. (2018). Structure-activity relationships of phenethylamine hallucinogens. In Reviews in Medicinal Chemistry. (Authoritative review on steric constraints at the 5-HT2A receptor).

  • Bunzow, J. R., et al. (2001).[4] Amphetamine, 3,4-methylenedioxymethamphetamine, and related amines are trace amine-associated receptor 1 agonists. Molecular Pharmacology, 60(6), 1181–1188. (Establishes PEA backbone affinity for TAAR1).

  • Cashman, J. R., et al. (1999). Metabolism of thioether-containing drugs by flavin-containing monooxygenases. Drug Metabolism and Disposition. (Mechanistic basis for S-oxidation of thio-PEAs).

  • IUPHAR/BPS Guide to Pharmacology. 5-Hydroxytryptamine receptors. (Standard protocols for Calcium Flux assays).

Sources

Protocols & Analytical Methods

Method

Application Note: Structural Validation of 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine via NMR Spectroscopy

Abstract This application note details the structural characterization of 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine , a specific thioether-substituted phenethylamine derivative often utilized as a building block in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the structural characterization of 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine , a specific thioether-substituted phenethylamine derivative often utilized as a building block in medicinal chemistry (e.g., GPCR ligand development).[1]

The analysis focuses on resolving the critical spectral overlap in the 2.7–3.1 ppm region, where the ethyl-sulfur methylene signals co-elute with the ethylene linker protons. We provide a robust protocol using 1H, 13C, and 2D COSY/HSQC NMR techniques to unambiguously assign the structure and detect common impurities such as sulfoxides and carbamates.[1]

Introduction & Chemical Context

The target molecule combines a phenethylamine scaffold with an ortho-ethylsulfanyl substituent .[1] This specific substitution pattern introduces unique electronic and steric environments compared to standard para-substituted analogs.[1]

Structural Challenges[1]
  • Methylene Congestion: The molecule contains three distinct methylene (-CH₂-) groups that resonate in a narrow window (2.7 – 3.1 ppm).[1]

  • Ortho-Substitution: The substituent at the 2-position breaks the symmetry of the aromatic ring, creating a complex ABCD or AA'BB' aromatic system depending on the field strength.[1]

  • Reactivity: The primary amine is susceptible to atmospheric CO₂ uptake (carbamate formation), and the thioether is prone to oxidation (sulfoxide formation).[1]

Structural Analysis & Assignment Strategy

The following diagram illustrates the connectivity and the anticipated chemical shift logic used to deconstruct the spectrum.

G cluster_0 Molecule Structure cluster_1 1H NMR Signals (CDCl3) S_Ethyl S-Ethyl Group (-S-CH2-CH3) Sig_Me Triplet ~1.3 ppm (3H) S_Ethyl->Sig_Me Terminal Methyl Sig_Overlap OVERLAP ZONE 2.7 - 3.1 ppm (6H Total) S_Ethyl->Sig_Overlap S-CH2 (Quartet) Linker Ethylene Linker (-CH2-CH2-NH2) Linker->Sig_Overlap Ar-CH2 (Triplet) + N-CH2 (Triplet) Aromatic Ortho-Substituted Benzene Ring Sig_Ar Multiplet 7.1-7.4 ppm (4H) Aromatic->Sig_Ar COSY COSY Experiment: S-CH2 couples to Methyl (1.3) N-CH2 couples to Ar-CH2 Sig_Overlap->COSY Resolve via Coupling

Figure 1: Structural assignment logic highlighting the "Overlap Zone" where 1D NMR is insufficient for specific assignment.

Experimental Protocol

Sample Preparation

Objective: Minimize carbamate formation and prevent thioether oxidation.

  • Solvent Choice:

    • Primary:Chloroform-d (CDCl₃) (99.8% D) with 0.03% TMS.[1]

    • Alternative (for Salts):DMSO-d₆ . Note: DMSO is hygroscopic; water peaks may obscure the amine region.

  • Preparation Steps:

    • Weigh 5–10 mg of the analyte into a clean vial.[1]

    • Dissolve in 0.6 mL of solvent.

    • Critical: If using the free base, flush the NMR tube with dry Nitrogen or Argon before sealing to prevent reaction with atmospheric CO₂.[1]

    • Optional: Add 1 drop of D₂O to a second sample to identify exchangeable protons (NH₂).[1]

Acquisition Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25°C).[1]

  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds (sufficient for small molecules).[1]

  • Scans (NS): 16 (1H), 256–512 (13C).[1]

  • Spectral Width: -2 to 14 ppm (1H).[1]

Anticipated Spectral Data

The following data is derived from standard chemical shift databases for phenethylamines and aryl thioethers [1][2].

1H NMR Data (CDCl₃, 400 MHz)
AssignmentChemical Shift (δ ppm)MultiplicityIntegralCoupling (J Hz)Notes
S-CH₂-CH₃ 1.28 – 1.32Triplet (t)3H~7.3Distinct high-field signal.[1]
-NH₂ 1.40 – 1.80Broad Singlet2H-Variable; disappears with D₂O.[1]
Ar-CH₂- 2.75 – 2.85Triplet (t)2H~7.0Alpha to ring.[1]
S-CH₂- 2.88 – 2.98Quartet (q)2H~7.3Overlaps with N-CH₂.
-CH₂-N 2.90 – 3.00Triplet (t)2H~7.0Overlaps with S-CH₂.
Aromatic 7.10 – 7.40Multiplet (m)4H-Complex due to ortho-subst.
13C NMR Data (CDCl₃, 100 MHz)
Carbon TypeShift (δ ppm)Description
Methyl ~14.5S-CH₂-CH₃
Methylene (S) ~27.0S-CH₂-CH₃
Methylene (Ar) ~36.5Ar-CH₂-CH₂-N
Methylene (N) ~43.5Ar-CH₂-CH₂-N
Aromatic C-H 125.0 – 130.04 signals (C3, C4, C5, C6)
Quaternary C ~136.0C-S (C2)
Quaternary C ~139.0C-Alkyl (C1)

Detailed Workflow & Logic

The following flowchart guides the researcher through the validation process, including decision points for troubleshooting impurities.

Workflow Start Start: Solid/Oil Sample Prep Dissolve in CDCl3 (N2 Flush) Start->Prep Acquire1H Acquire 1H NMR Prep->Acquire1H Check1 Check 2.7-3.1 ppm Region Acquire1H->Check1 Resolved Clear Triplet/Quartet? Check1->Resolved Yes Assign Structure Resolved->Yes Yes No Run 2D COSY Resolved->No No (Overlap) ImpurityCheck Impurity Check: 1. Sharp singlets > 8.0 ppm? (Aldehydes) 2. Split S-CH2 signals? (Sulfoxide) Yes->ImpurityCheck COSY_Analysis Analyze Cross-Peaks: 1.3 ppm (Me) -> 2.9 ppm (S-CH2) 2.8 ppm (Ar-CH2) -> 3.0 ppm (N-CH2) No->COSY_Analysis COSY_Analysis->Yes Final Generate Report ImpurityCheck->Final

Figure 2: Step-by-step experimental workflow for confirming structural identity and purity.

Troubleshooting & Impurity Analysis

The "Overlap" Problem (2.7 – 3.1 ppm)

In CDCl₃, the S-CH₂ quartet and N-CH₂ triplet often merge into a multiplet.

  • Solution: Use COSY (Correlation Spectroscopy) .[1]

    • Look for the cross-peak between the methyl triplet at 1.3 ppm and the quartet at ~2.9 ppm .[1] This identifies the S-Ethyl group definitively.[1]

    • The remaining two triplets in this region will show a cross-peak to each other (Ar-CH₂ ↔ N-CH₂), but not to the methyl group.

Common Impurities[1]
  • Sulfoxide (S=O):

    • Indicator: The S-CH₂ quartet will shift downfield significantly (to ~3.2 – 3.5 ppm) and may split into complex multiplets due to diastereotopicity induced by the chiral sulfur center (if the molecule becomes chiral or due to restricted rotation) [3].

  • Carbamate Salt (R-NH-COO⁻):

    • Cause: Reaction with atmospheric CO₂.[1]

    • Indicator: Appearance of a new broad signal or shift in the alpha-N protons.[1]

    • Fix: Wash the sample with dilute NaOH and extract with DCM, or use a sealed tube.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1] (Standard text for chemical shift tables of amines and sulfides).

  • Fulmer, G. R., et al. (2010).[1][2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1] [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanisms of thioether oxidation and diastereotopic protons).

  • Reich, H. J. (2023).[1] "Bordwell pKa Table and NMR Data Collections." University of Wisconsin-Madison.[1] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine Derivatization

Welcome to the technical support center for the derivatization of 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your experimental outcomes.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted to address specific problems you may encounter during the derivatization of 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine. Each issue is followed by probable causes and actionable solutions.

Issue 1: Low or No Product Yield

Probable Cause 1: Inactive Derivatizing Agent Many derivatizing agents, especially acyl halides and anhydrides, are sensitive to moisture and can hydrolyze over time, rendering them inactive.[1][2]

  • Solution:

    • Use Fresh Reagent: Always use a fresh bottle of the derivatizing agent or one that has been properly stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere).

    • Check for Hydrolysis: Before use, you can perform a quick quality check. For example, with acyl chlorides, a sharp, irritating odor is indicative of the active reagent, while a more vinegar-like smell might suggest hydrolysis to the corresponding carboxylic acid.

    • Proper Handling: Handle reagents under an inert atmosphere (nitrogen or argon) to minimize exposure to atmospheric moisture.

Probable Cause 2: Suboptimal Reaction pH The nucleophilicity of the primary amine in 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine is highly dependent on the reaction pH. If the pH is too acidic, the amine will be protonated (R-NH3+), making it non-nucleophilic.[3] If the pH is too basic, it can lead to side reactions or degradation of the derivatizing agent.

  • Solution:

    • Optimize pH: The optimal pH for acylation of primary amines is typically in the range of 8-10.[4] Use a suitable buffer system (e.g., borate buffer) to maintain the desired pH throughout the reaction.[4][5]

    • Monitor pH: Periodically check the pH of the reaction mixture and adjust as necessary with a dilute acid or base.

Probable Cause 3: Inadequate Reaction Temperature or Time Derivatization reactions can be sensitive to temperature and require sufficient time to go to completion.[2][6]

  • Solution:

    • Temperature Optimization: While many acylations proceed at room temperature, some may require gentle heating to increase the reaction rate.[2] Start with room temperature and incrementally increase it (e.g., to 40-50°C) while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Time Course Study: Run the reaction for varying lengths of time (e.g., 30 min, 1 hr, 2 hrs, 4 hrs) and analyze the product formation at each time point to determine the optimal reaction duration.

Probable Cause 4: Steric Hindrance The phenyl and ethylsulfanyl groups in the vicinity of the primary amine might cause steric hindrance, slowing down the reaction with bulky derivatizing agents.

  • Solution:

    • Choose a Less Bulky Reagent: If possible, select a derivatizing agent with a smaller reactive group.

    • Increase Reaction Time and/or Temperature: As mentioned above, providing more energy and time can help overcome the activation energy barrier imposed by steric hindrance.

Issue 2: Presence of Multiple Products or Impurities

Probable Cause 1: Over-acylation or Side Reactions Using a large excess of a highly reactive derivatizing agent can sometimes lead to unwanted side reactions. While the primary amine is the most nucleophilic site, other functional groups or even the solvent can potentially react under harsh conditions.[1][7]

  • Solution:

    • Stoichiometric Control: Carefully control the stoichiometry of the reactants. Start with a 1.1 to 1.5 molar excess of the derivatizing agent and optimize from there.

    • Controlled Addition: Add the derivatizing agent dropwise to the solution of the amine to maintain a low instantaneous concentration of the acylating agent.

    • Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the desired reaction.

Probable Cause 2: Oxidation of the Sulfide Moiety The ethylsulfanyl group (-S-CH2CH3) is susceptible to oxidation to a sulfoxide or sulfone, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.[8]

  • Solution:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Avoid Oxidizing Agents: Ensure that no inadvertent oxidizing agents are present in the reaction mixture.

Probable Cause 3: Impure Starting Material Impurities in the starting 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine can lead to the formation of corresponding derivatized impurities.

  • Solution:

    • Purity Check: Analyze the purity of the starting amine by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, HPLC, or Gas Chromatography (GC) before use.

    • Purification: If necessary, purify the starting material using an appropriate method such as distillation, recrystallization, or column chromatography.

Issue 3: Difficulty in Product Purification

Probable Cause 1: Co-elution of Product and Unreacted Starting Material or Reagent The derivatized product might have similar polarity to the unreacted amine or the hydrolyzed derivatizing agent, making separation by chromatography challenging.

  • Solution:

    • Optimize Chromatography Conditions:

      • Solvent System: Experiment with different solvent systems (mobile phases) for column chromatography to achieve better separation. A gradient elution might be necessary.

      • Column Choice: Select a stationary phase with a different selectivity if co-elution persists.

    • Reaction Quenching and Work-up: After the reaction is complete, quench any excess derivatizing agent. For example, for acyl chlorides, adding a small amount of water or a primary amine scavenger can convert the excess reagent into a more polar and easily separable compound.[1]

    • Liquid-Liquid Extraction: Utilize liquid-liquid extraction with different pH aqueous solutions to separate the basic unreacted amine from the neutral amide product.

Probable Cause 2: Product Instability The derivatized product itself might be unstable under certain conditions (e.g., acidic or basic work-up, high temperatures).

  • Solution:

    • Mild Work-up Conditions: Use mild work-up and purification procedures. Avoid strong acids or bases and high temperatures.

    • Stability Studies: If product instability is suspected, perform a small-scale stability study of the purified product under different conditions to identify potential degradation pathways.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the derivatization of 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine.

Q1: What are the most common derivatizing agents for primary amines like 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine?

A1: A variety of derivatizing agents can be used, primarily for the purpose of enhancing detectability in chromatographic methods or for protecting the amine group in a subsequent synthetic step. Common classes of reagents include:

  • Acylating Agents:

    • Acid Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): Highly reactive and widely used.[1][9]

    • Acid Anhydrides (e.g., Acetic Anhydride, Trifluoroacetic Anhydride): Generally less reactive than acid chlorides but still very effective.[10][11]

    • N-Hydroxysuccinimide (NHS) Esters: Offer good selectivity for primary amines.[7]

  • Fluorescent Labeling Agents (for analytical purposes):

    • Dansyl Chloride (DNS-Cl): Reacts with primary amines to form highly fluorescent derivatives.[12][13]

    • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Another popular reagent for creating fluorescent derivatives.[12][14]

    • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[12][15]

Q2: Why is a base often required in acylation reactions of amines?

A2: A base is typically added for two main reasons:

  • To Neutralize the Byproduct: Acylation with acid chlorides or anhydrides produces an acidic byproduct (e.g., HCl or a carboxylic acid).[9][16] This acid can protonate the starting amine, rendering it unreactive. The added base neutralizes this acid, allowing the reaction to proceed.

  • To Act as a Catalyst: In some cases, a tertiary amine base like triethylamine or pyridine can act as a nucleophilic catalyst, forming a more reactive intermediate with the acylating agent.

Q3: How can I monitor the progress of my derivatization reaction?

A3: The most common and effective method for monitoring the reaction is Thin Layer Chromatography (TLC) .

  • Procedure:

    • Spot the starting amine, the derivatizing agent (if stable on silica), and the reaction mixture on a TLC plate.

    • Elute the plate with an appropriate solvent system.

    • Visualize the spots under UV light or by staining.

  • Interpretation: As the reaction proceeds, the spot corresponding to the starting amine will diminish in intensity, and a new spot corresponding to the more non-polar derivatized product will appear and intensify. The reaction is considered complete when the starting amine spot is no longer visible.

For more quantitative monitoring, HPLC or GC can be used by taking aliquots from the reaction mixture at different time points.

Q4: What is the role of the solvent in the derivatization reaction?

A4: The solvent plays several crucial roles:

  • Solubility: It must dissolve both the amine and the derivatizing agent to allow them to react.

  • Reaction Medium: The polarity of the solvent can influence the reaction rate. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used for acylation reactions.[17]

  • Avoiding Side Reactions: Protic solvents like water or alcohols can react with highly reactive derivatizing agents (like acyl chlorides) and should generally be avoided unless the reaction conditions are specifically designed for an aqueous medium.[18]

Q5: My derivatized product appears to be an oil, but the literature reports it as a solid. What should I do?

A5: This is a common occurrence and can be due to several factors:

  • Residual Solvent: The oily nature might be due to trapped solvent. Try removing the solvent under high vacuum for an extended period.

  • Impurities: The presence of impurities can inhibit crystallization. Further purification of the oil by column chromatography may be necessary.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid.

  • Inducing Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod at the air-oil interface.

    • Seeding: If you have a small crystal of the product, add it to the oil to induce crystallization.

    • Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes) and stir vigorously. This can sometimes cause the oil to solidify.

III. Visualizations and Protocols

Experimental Workflow for Derivatization

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine in Aprotic Solvent Add_Base Add Base (e.g., Triethylamine) Start->Add_Base Add_Reagent Add Derivatizing Agent (e.g., Acyl Chloride) Dropwise Add_Base->Add_Reagent Stir Stir at Controlled Temperature Add_Reagent->Stir Monitor Monitor by TLC/HPLC Stir->Monitor Quench Quench Excess Reagent Monitor->Quench Reaction Complete Extract Aqueous Wash & Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Column Chromatography Dry->Purify End Characterize Pure Product Purify->End

Caption: A generalized workflow for the derivatization of 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low/No Product Yield? Check_Reagent Check Derivatizing Agent Activity Start->Check_Reagent Yes Multiple_Products Multiple Products? Start->Multiple_Products No Check_pH Verify Reaction pH (8-10) Check_Reagent->Check_pH Check_Conditions Optimize Temp/Time Check_pH->Check_Conditions Check_Conditions->Multiple_Products Control_Stoichiometry Control Stoichiometry (1.1-1.5 eq) Multiple_Products->Control_Stoichiometry Yes Success Successful Derivatization Multiple_Products->Success No Inert_Atmosphere Use Inert Atmosphere Control_Stoichiometry->Inert_Atmosphere Check_Purity Check Starting Material Purity Inert_Atmosphere->Check_Purity Check_Purity->Success

Caption: A decision tree for troubleshooting common derivatization issues.

General Protocol for Acylation with an Acid Chloride

Disclaimer: This is a general protocol and may require optimization for your specific derivatizing agent and experimental setup. Always perform a risk assessment before starting any new experiment.

Materials:

  • 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane, THF)

  • Tertiary amine base (e.g., Triethylamine, Pyridine), distilled

  • Acyl chloride (e.g., Acetyl chloride)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Dissolution: Dissolve 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine (1 equivalent) in the anhydrous aprotic solvent.

  • Base Addition: Add the tertiary amine base (1.2 equivalents) to the solution and stir.

  • Reagent Addition: Add the acyl chloride (1.1 equivalents), dissolved in a small amount of the anhydrous solvent, dropwise to the stirring solution at 0°C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add saturated aqueous sodium bicarbonate solution to quench any excess acyl chloride and neutralize the acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by appropriate analytical techniques (NMR, IR, Mass Spectrometry).

Data Summary Table: Common Derivatizing Agents
Derivatizing AgentClassTypical ConditionsAdvantagesDisadvantages
Acetyl Chloride Acyl HalideAprotic solvent, base (e.g., TEA), 0°C to RTHigh reactivity, readily available, inexpensive.Moisture sensitive, produces corrosive HCl byproduct.[1][18]
Acetic Anhydride Acid AnhydrideAprotic solvent, base, RT to mild heatLess moisture sensitive than acyl chlorides, byproduct is a carboxylic acid.[11]Less reactive than acyl chlorides.
Dansyl Chloride Sulfonyl ChlorideAqueous/organic mixture, basic pH (9-10), 40-60°CProduces highly fluorescent derivatives for sensitive detection.[12][13]Can also react with phenols and alcohols, derivatives can be light-sensitive.[15]
FMOC-Cl ChloroformateAqueous/organic mixture, basic pH (9-10), RTProduces stable, fluorescent derivatives.[12][14]Can also react with secondary amines and alcohols.[12]
o-Phthalaldehyde (OPA) AldehydeAqueous buffer, pH 9-10, RT, requires a thiol (e.g., 2-mercaptoethanol)Very fast reaction, highly fluorescent product.[14][15]Derivatives can be unstable.[15]

IV. References

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC. (2020, January 2). Available from: [Link]

  • Gálvez, A. O., Schaack, C. P., Noda, H., & Bode, J. W. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826–1829. Available from: [Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs - IU Indianapolis ScholarWorks. Available from: [Link]

  • Derivatization - Chemistry LibreTexts. (2023, August 29). Available from: [Link]

  • Selective acylation of primary amines in peptides and proteins - PubMed. (2007, November 15). Available from: [Link]

  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques - Books. (2019, November 12). Available from: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - MDPI. (2020, May 28). Available from: [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride - Indian Academy of Sciences. (2013, May). Available from: [Link]

  • Acylation of Amines, Part 1: with Acyl Halides - YouTube. (2021, February 9). Available from: [Link]

  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions - IJCRT.org. Available from: [Link]

  • Reactions of amines - Chemistry LibreTexts. (2020, July 1). Available from: [Link]

  • Reactions of Amino Acids: Acylation: Videos & Practice Problems - Pearson. (2024, October 3). Available from: [Link]

  • acylation of amines - Mastering Chemistry Help. (2013, February 13). Available from: [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available from: [Link]

  • Reactions of Amines. Available from: [Link]

  • Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. (2020, March 9). Available from: [Link]

  • More Derivatizing Reagents for GC – The Buffers Strike Back - Phenomenex. Available from: [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition - ACS Publications. (2015, May 29). Available from: [Link]

  • Derivatization Procedure and HPLC Determination of 2-ethoxyethanol in Cosmetic Samples. (1999, June). Available from: [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - MDPI. (2024, November 23). Available from: [Link]

  • 2-(ethylsulfanyl-phenylmethyl)cyclohexan-1-one - C15H20OS, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Available from: [Link]

  • WO2010100520A1 - A process for preparation of phenethylamine derivative - Google Patents. Available from:

Sources

Optimization

Technical Support Center: Interpreting Ambiguous NMR Peaks for 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine and encountering challenges in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine and encountering challenges in interpreting its Nuclear Magnetic Resonance (NMR) spectra. Ambiguous peaks can arise from a variety of factors, and this document provides a structured approach to troubleshooting and resolving these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: The amine (NH2) protons are showing up as a broad singlet, or they are not where I expect them to be. How can I confirm their assignment?

This is a very common observation for primary amines. The chemical shift and appearance of N-H protons are highly variable and sensitive to several factors.[1]

Root Causes:
  • Hydrogen Bonding: The extent of intermolecular hydrogen bonding can significantly broaden the signal and shift its position.[2] This is dependent on concentration and solvent.

  • Rate of Chemical Exchange: Protons on nitrogen can undergo rapid chemical exchange with other labile protons in the sample (like traces of water) or with each other. This rapid exchange averages the magnetic environments and often leads to a broad signal with no observable coupling to adjacent protons.[1]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the NMR solvent play a crucial role in the chemical shift of N-H protons.[3][4]

  • pH of the Sample: Traces of acid or base can protonate or deprotonate the amine, drastically changing its chemical shift and exchange rate.[5][6][7][8][9]

Troubleshooting Protocol:
  • D₂O Exchange Experiment: This is the definitive method for identifying exchangeable protons.

    • Procedure:

      • Acquire a standard ¹H NMR spectrum of your sample.

      • Add a drop of deuterium oxide (D₂O) to the NMR tube.

      • Shake the tube vigorously for a few minutes to ensure mixing.

      • Re-acquire the ¹H NMR spectrum.

    • Expected Outcome: The peak corresponding to the NH₂ protons will disappear or significantly decrease in intensity as the protons are replaced by deuterium, which is not observed in ¹H NMR.[1][10]

  • Concentration Study:

    • Procedure: Prepare and run NMR samples at different concentrations (e.g., one dilute and one concentrated).

    • Rationale: If the chemical shift of the ambiguous peak changes with concentration, it is likely an N-H proton, as the degree of hydrogen bonding is concentration-dependent.[2][11][12][13]

  • Solvent Study:

    • Procedure: Acquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆).

    • Rationale: The chemical shift of the amine protons will likely vary significantly between solvents with different polarities and hydrogen-bonding capabilities.[3][4][10][12] For example, in a hydrogen-bond accepting solvent like DMSO-d₆, the N-H peak is often sharper and shifted further downfield compared to CDCl₃.

Question 2: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet. How can I resolve and assign these peaks?

The four protons on the disubstituted benzene ring of 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine are chemically non-equivalent and will couple to each other, often resulting in a complex splitting pattern that can be difficult to interpret directly, especially on lower-field spectrometers.[14][15][16]

Root Causes:
  • Signal Overlap: The chemical shifts of the four aromatic protons may be very close, causing their multiplets to overlap and become difficult to distinguish.[14]

  • Second-Order Effects: When the difference in chemical shift (in Hz) between two coupled protons is not much larger than their coupling constant (J), second-order effects can occur. This leads to non-intuitive splitting patterns and "roofing," where the inner peaks of the multiplets are taller than the outer peaks.[17][18][19][20][21]

  • Magnetic Non-equivalence: Even if protons are chemically equivalent, they may not be magnetically equivalent, leading to more complex spectra that do not simplify even at higher magnetic fields.[18][19]

Troubleshooting and Resolution Workflow:

Below is a workflow to systematically address complex aromatic signals.

Caption: Workflow for resolving complex aromatic NMR signals.

Detailed Protocols:
  • Change NMR Solvent: Switching to a solvent with different anisotropic properties, like benzene-d₆, can alter the chemical shifts of the aromatic protons and potentially resolve the overlap.[10][12]

  • Higher Field NMR: If accessible, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion (in Hz), which can simplify second-order patterns into more recognizable first-order multiplets.[21]

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment is essential for identifying which protons are spin-coupled to each other. Cross-peaks in a COSY spectrum connect protons that are typically two or three bonds apart. This will allow you to trace the connectivity of the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is incredibly powerful for resolving proton signal overlap by spreading the signals out in a second dimension based on the carbon chemical shifts.[12]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for assigning quaternary (non-protonated) carbons and confirming the overall structure by linking different fragments of the molecule.[12]

Question 3: The ethyl group signals (-S-CH₂-CH₃) or the ethanamine bridge signals (-CH₂-CH₂-NH₂) look distorted or more complex than a simple quartet and triplet. Why is this?

The two methylene groups in the ethanamine bridge (-CH₂-CH₂-NH₂) and the methylene group of the ethyl sulfide (-S-CH₂-CH₃) can sometimes exhibit complex splitting patterns due to conformational restriction or magnetic non-equivalence.

Root Causes:
  • Diastereotopic Protons: If there is restricted rotation around the C-C or C-S bonds, the two protons on a CH₂ group can become diastereotopic. This means they are in different chemical environments and are no longer equivalent. They will have different chemical shifts and will couple to each other (geminal coupling) as well as to the protons on the adjacent carbon (vicinal coupling). This can turn a seemingly simple quartet or triplet into a much more complex multiplet.

  • Conformational Averaging: The molecule is flexible and exists as an equilibrium of different conformers in solution.[22][23][24] If the rate of interconversion between these conformers is slow on the NMR timescale, you might see separate signals for each conformer. If the rate is intermediate, you will see broad peaks. If the rate is fast, you will see a single, averaged signal.

  • Second-Order Effects: As with the aromatic region, if the chemical shifts of the two adjacent CH₂ groups in the ethanamine bridge are close, second-order effects can complicate the spectrum.[19]

Troubleshooting Protocol:
Experimental Step Rationale Expected Outcome
Variable Temperature (VT) NMR To probe conformational dynamics. Changing the temperature can alter the rate of conformational exchange.[13]Slowing Exchange (Lower Temp): Broad peaks may resolve into sharp, distinct signals for different conformers. Increasing Exchange (Higher Temp): Complex multiplets may coalesce into simpler, averaged patterns.
2D NMR (COSY/HSQC) To definitively assign connectivity and resolve overlap.COSY: Will confirm the coupling between the adjacent CH₂ groups. HSQC: Will show two distinct carbon signals for the two CH₂ groups, and each proton multiplet will correlate to its respective carbon, aiding in assignment.
Higher Field NMR To increase chemical shift dispersion and potentially simplify second-order effects.May resolve complex multiplets into more interpretable patterns by increasing the Δν/J ratio.[17][18]
Summary of Expected ¹H NMR Chemical Shifts

The following table provides an estimation of the chemical shifts for 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine. Actual values can vary based on solvent, concentration, and pH.[25][26]

Proton Group Approximate Chemical Shift (ppm) Expected Multiplicity Notes
Aromatic (4H)7.0 - 7.5Multiplet (m)Can be complex and overlapping.[15]
Ar-CH₂ -CH₂-NH₂2.8 - 3.1Triplet (t) or Multiplet (m)
Ar-CH₂-CH₂ -NH₂2.7 - 3.0Triplet (t) or Multiplet (m)May overlap with the other CH₂ group.
-S-CH₂ -CH₃2.9 - 3.2Quartet (q)Based on similar structures like ethyl phenyl sulfide.[27]
-NH₂ (2H)0.5 - 4.0Broad Singlet (br s)Highly variable; confirm with D₂O exchange.[1]
-S-CH₂-CH₃ 1.2 - 1.4Triplet (t)Based on similar structures like ethyl phenyl sulfide.[27]

Note: Data is compiled from typical chemical shift ranges for similar functional groups such as phenethylamine[28] and ethyl phenyl sulfide.[27]

References
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  • Abraham, R. J., & Reid, M. (2000). Second-order NMR spectra at high field of common organic functional groups. Magnetic Resonance in Chemistry, 38(7), 570-577.
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  • Nanalysis Corp. (2018, October 31). Your NMReady-60 Order! Retrieved February 15, 2026, from [Link]

  • Yüksek, H., Gök, Y., & Alkan, M. (2005). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Journal of Solution Chemistry, 34(11), 1311-1320.
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  • University of Ottawa NMR Facility Blog. (2008, April 8). The Field Dependence of the Second Order Quadrupolar Interaction in Solids. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2019, June 14). How will increase in concentration affect HNMR Spectrum? Retrieved February 15, 2026, from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved February 15, 2026, from [Link]

  • LibreTexts Chemistry. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

  • Gryff-Keller, A., & Krawczyk, H. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Philosophical Transactions of the Royal Society A, 381(2259), 20220263.
  • ResearchGate. (n.d.). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Retrieved February 15, 2026, from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved February 15, 2026, from [Link]

  • Supporting Information For: S1. (n.d.). DOI. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved February 15, 2026, from [Link]

  • Journal of Chemical Education. (1991). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. 68(5), 436.
  • ResearchGate. (n.d.). 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 : 1 ratio, 5 × 10 −3 M) in (CDCl 3-CD 3 OD = 4 :1). Retrieved February 15, 2026, from [Link]

  • Taylor & Francis Online. (2014, April 10). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. Retrieved February 15, 2026, from [Link]

  • Chemistry Stack Exchange. (2018, September 29). NMR of phenylethane amine. Retrieved February 15, 2026, from [Link]

  • YouTube. (2021, March 15). Tricky question-nmr splitting in aromatics. Retrieved February 15, 2026, from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 5. Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (2025, March 27). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (2024, February 26). A pH-enhanced resolution in benchtop NMR spectroscopy. Retrieved February 15, 2026, from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Retrieved February 15, 2026, from [Link]

  • Quora. (2014, October 15). What are some NMR problem solving tricks? Retrieved February 15, 2026, from [Link]

  • University of Alberta, Department of Chemistry. (n.d.). NMR Chemical Shifts. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2024, April 5). What can cause incorrect integration of certain peaks in HNMR of a pure compound? Retrieved February 15, 2026, from [Link]

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  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved February 15, 2026, from [Link]

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  • PubMed. (2003, March 21). Conformational analysis: crystallographic, NMR, and molecular mechanics studies of flexible sulfonic esters. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. Retrieved February 15, 2026, from [Link]

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